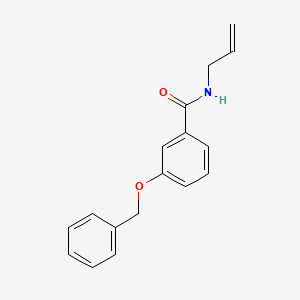

3-phenylmethoxy-N-prop-2-enylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

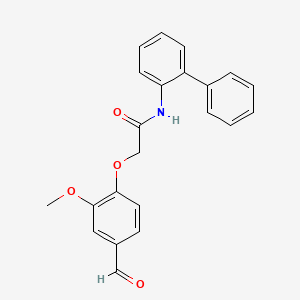

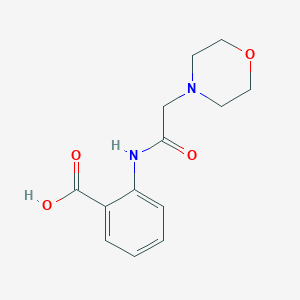

3-Phenylmethoxy-N-prop-2-enylbenzamide, commonly known as 3-Phenylmethoxy-N-prop-2-enylbenzamide, is a synthetic compound that has been extensively studied in the scientific community due to its potential therapeutic applications. It is a derivative of benzamide, a type of aromatic amide, and is composed of a phenyl ring, a methoxy group, and a prop-2-enyl group. 3-Phenylmethoxy-N-prop-2-enylbenzamide has been studied for its potential use as an anti-inflammatory, anticonvulsant, and analgesic agent.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties and Cell Division Inhibition

3-Methoxybenzamide derivatives have been found to possess significant antibacterial properties. One study highlights the lethal effect of 3-methoxybenzamide on Bacillus subtilis by inhibiting cell division, leading to filamentation and eventually lysis of cells. The inhibition targets the cell division system involving the FtsZ function during both vegetative growth and sporulation, indicating a potential application in developing antibacterial strategies against similar bacterial pathogens (Ohashi et al., 1999).

Inhibition of Poly(ADP-ribose) Synthetase

Research into inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase identified benzamides substituted in the 3-position as highly inhibitory compounds. 3-Aminobenzamide and 3-methoxybenzamide were competitive inhibitors, with Ki values of less than 2 microM, suggesting their role in the modulation of poly(ADP-ribose) polymerase (PARP) activity, which is involved in DNA repair processes. This discovery points towards the therapeutic potential of these compounds in diseases related to DNA damage and PARP activity (Purnell & Whish, 1980).

Molecular Structure and Intermolecular Interactions

The molecular structure and intermolecular interactions of N-phenylbenzamide derivatives have been extensively studied, providing valuable insights into their physicochemical properties and reactivity. For instance, research on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through single crystal X-ray diffraction and DFT calculations has demonstrated the influence of dimerization and crystal packing on molecular geometry, particularly affecting dihedral angles and the rotational conformation of aromatic rings. These findings are crucial for understanding the behavior of these compounds in various environments and could inform their application in materials science and drug design (Karabulut et al., 2014).

Antiviral Activity

The antiviral activity of N-phenylbenzamide derivatives against Enterovirus 71 (EV 71) has been identified, with certain compounds exhibiting low micromolar inhibitory concentrations and significantly lower cytotoxicity compared to established antivirals. This suggests the potential of these derivatives as lead compounds for developing new antiviral drugs, especially for diseases caused by EV 71 (Ji et al., 2013).

Eigenschaften

IUPAC Name |

3-phenylmethoxy-N-prop-2-enylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-2-11-18-17(19)15-9-6-10-16(12-15)20-13-14-7-4-3-5-8-14/h2-10,12H,1,11,13H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWVARYSYVBFRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367473 |

Source

|

| Record name | 3-phenylmethoxy-N-prop-2-enylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenylmethoxy-N-prop-2-enylbenzamide | |

CAS RN |

6120-98-5 |

Source

|

| Record name | 3-phenylmethoxy-N-prop-2-enylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)

![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)

![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)